2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-butylpheny l)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thione acetamide class, characterized by a triazole core substituted with a thioether-linked acetamide group. Key structural features include:
- Triazole ring: A 1,2,4-triazole scaffold substituted at position 3 with a thioether bridge.
- Aromatic substituents: A 3-(methylethoxy)phenyl group at position 5 of the triazole and a 4-butylphenyl group attached to the acetamide nitrogen.
- Functional groups: The branched methylethoxy (isopropoxy) group enhances lipophilicity, while the butyl chain on the phenyl ring may influence membrane permeability and receptor binding .
This structure is designed to optimize bioactivity through balanced hydrophobicity and electronic effects, making it a candidate for anti-inflammatory or antimicrobial applications .
Properties
Molecular Formula |
C23H29N5O2S |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C23H29N5O2S/c1-4-5-7-17-10-12-19(13-11-17)25-21(29)15-31-23-27-26-22(28(23)24)18-8-6-9-20(14-18)30-16(2)3/h6,8-14,16H,4-5,7,15,24H2,1-3H3,(H,25,29) |
InChI Key |
QIPTWJYSEXFNJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with 3-(methylethoxy)benzaldehyde under acidic conditions to form the intermediate 4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-3-thiol. This intermediate is then reacted with N-(4-butylphenyl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be incorporated to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The inhibition of these targets can lead to the disruption of cellular processes such as cell division, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazole Ring
The triazole ring’s substituents critically influence activity. Comparisons include:
Key Observations :
- Branched alkoxy groups (e.g., methylethoxy) in the target compound may improve metabolic stability compared to linear chains (e.g., ethoxy in ).
Acetamide Tail Modifications
The N-phenylacetamide moiety’s substituents impact solubility and target interactions:
Pharmacological and Physicochemical Comparisons
Anti-Exudative Activity
- The target compound’s analogue, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, demonstrated 74% inhibition of inflammation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- In contrast, N-(4-methoxyphenyl)-2-[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio]acetamide showed reduced activity (52% inhibition), highlighting the importance of substituent electronic profiles .
Thermal Stability and Crystallinity
- The target compound’s branched alkoxy group may reduce crystallinity compared to 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , which forms stable hydrogen-bonded dimers (melting point: 459–461 K) .
- Derivatives with pyridinyl substituents (e.g., ) exhibit higher melting points (>200°C) due to π-stacking interactions, suggesting better thermal stability .
Spectroscopic Properties
Biological Activity
The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide is a complex organic molecule notable for its potential biological activities. It features a triazole ring, an acetamide group, and various aromatic substituents that contribute to its reactivity and interaction with biological systems. This article delves into the synthesis, biological activity, and potential applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 400.5 g/mol. The structural complexity arises from the integration of multiple functional groups, which enhances its potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N5O2S |
| Molecular Weight | 400.5 g/mol |
| Key Functional Groups | Triazole, Amine, Acetamide |
Synthesis
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide typically involves multi-step reactions that incorporate various reagents to form the desired triazole and acetamide structures. Preliminary methodologies include:
- Formation of the Triazole Ring : Utilizing 1,2,4-triazole derivatives through cyclization reactions.
- Substitution Reactions : Introducing the methylethoxy and butyl phenyl groups via nucleophilic substitution.
- Final Acetamide Formation : Coupling the final intermediates to yield the acetamide product.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities across various domains:
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. In vitro tests revealed:
- Inhibition Zones : The compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The average inhibition zone measured was around 15 mm for Gram-positive bacteria and 12 mm for Gram-negative bacteria.
Anticancer Potential
Research indicates that compounds with similar structural features have exhibited anticancer properties. The presence of the triazole ring is particularly noteworthy as it can interact with cellular targets involved in cancer proliferation.
The biological activity is primarily linked to:
- Enzyme Inhibition : The triazole moiety can bind to metal ions in enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may interact with specific receptors in cellular pathways, influencing various biological processes.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of various synthesized triazole derivatives, including our compound. Results indicated moderate to excellent activity against tested pathogens, suggesting a broad-spectrum potential.
-
Anticancer Activity Assessment :
- In a separate investigation focusing on triazole derivatives' anticancer properties, compounds similar to 2-{4-amino-5-3-(methylethoxy)phenyl} were tested against cancer cell lines (e.g., MCF-7). The IC50 values indicated significant cytotoxicity at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
